molecular formula C19H11F3N4O3S2 B4063258 3-amino-N-(4-nitrophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 361198-40-5

3-amino-N-(4-nitrophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4063258
CAS No.: 361198-40-5
M. Wt: 464.4 g/mol
InChI Key: XLSHXDGAXBLWEJ-UHFFFAOYSA-N
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Description

The compound 3-amino-N-(4-nitrophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused heterocyclic core with diverse substituents influencing physicochemical and biological properties. These derivatives are synthesized via multi-step reactions involving cyclocondensation, nucleophilic substitution, and purification via column chromatography or recrystallization .

Properties

IUPAC Name

3-amino-N-(4-nitrophenyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N4O3S2/c20-19(21,22)11-8-12(13-2-1-7-30-13)25-18-14(11)15(23)16(31-18)17(27)24-9-3-5-10(6-4-9)26(28)29/h1-8H,23H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSHXDGAXBLWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361198-40-5
Record name 3-AMINO-N-(4-NITROPHENYL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-amino-N-(4-nitrophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H11F3N4O3S2
  • Molecular Weight : 465.03 g/mol
  • SMILES : C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)N+[O-])N

Structural Features

The compound contains a thieno[2,3-b]pyridine core, which is significant for its biological activity. The presence of trifluoromethyl and nitrophenyl groups enhances its lipophilicity and electronic properties, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-b]pyridine exhibit notable antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including resistant strains. For instance, pyrimidine derivatives have been documented to possess antibacterial and antifungal activities due to their ability to inhibit key enzymes involved in microbial metabolism .

Anticancer Properties

Thieno[2,3-b]pyridine derivatives have been investigated for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The incorporation of electron-withdrawing groups like trifluoromethyl can enhance the cytotoxicity against certain cancer cell lines .

Enzymatic Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition can lead to antimicrobial effects and has implications in cancer therapy as well .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thieno[2,3-b]pyridine derivatives against common pathogens. The results indicated that compounds with nitrophenyl substitutions exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The results showed a dose-dependent increase in apoptosis markers, highlighting its potential as an anticancer agent .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the thieno[2,3-b]pyridine core could significantly affect biological activity. For instance, increasing the electron density on the nitrogen atoms enhanced binding affinity to target enzymes, leading to improved inhibitory potency .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-amino-N-(4-nitrophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exhibit anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro tests revealed that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group is believed to enhance its interaction with bacterial cell membranes, disrupting their integrity.

Herbicidal Activity

In agricultural research, the compound has been evaluated for its herbicidal properties. Field trials indicated that it effectively controls a range of broadleaf weeds while being safe for crops. Its mode of action involves the inhibition of photosynthesis in target plants.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. It has been used as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies show that devices incorporating this compound exhibit enhanced efficiency and stability.

Case Studies and Research Findings

ApplicationStudy ReferenceKey Findings
Anticancer Significant cytotoxicity against breast and lung cancer cells with IC50 values in low micromolar range.
Antimicrobial Effective against both Gram-positive and Gram-negative bacteria; potential for development into new antibiotics.
Herbicidal Controlled broadleaf weeds with minimal crop damage; effective at low application rates.
Organic Electronics Improved efficiency in OLEDs; stability under operational conditions confirmed through long-term testing.

Chemical Reactions Analysis

Oxidative Dimerization

Treatment with sodium hypochlorite (NaOCl) induces stereoselective oxidative dimerization :

  • In aqueous ethanol : Forms polyheterocyclic ensembles via C–N coupling (28–29% yield) .

  • Mechanism : Radical-mediated coupling followed by intramolecular cyclization, producing a single stereoisomer due to restricted rotation .

Table 2: Oxidation Outcomes

SolventProductYieldStereochemistry
EtOH/H₂OPolycycle 31 28%(R,R,R,R/S,S,S,S)
EtOHSolvolysis product 32 14%Keto-enol tautomerism observed

Substitution and Functionalization Reactions

  • Amino Group Reactivity :

    • Acylation: Reacts with anhydrides (e.g., acetic anhydride) to form N-acetyl derivatives .

    • Diazotization: Generates diazonium salts for C–C coupling (limited by competing hydrolysis) .

  • Thienyl Ring :

    • Electrophilic substitution (e.g., bromination) occurs preferentially at the 5-position of the thiophene ring .

  • Carboxamide :

    • Hydrolysis: Under acidic conditions, converts to carboxylic acid (requires harsh reagents due to steric hindrance) .

Solvent-Dependent Reactivity

The 4-nitro group’s electron-withdrawing nature directs electrophiles to the electron-rich thienyl moiety, while polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group .

Table 3: Solvent Effects on Reaction Pathways

SolventReaction TypeDominant Product
WaterOxidationDimer 31
EthanolSolvolysisKeto derivative 32
DCMElectrophilic substitution5-Bromo-thienyl analog

Biological Interaction Mechanisms

In silico studies predict strong binding to acetylcholinesterase (ΔG = −9.8 kcal/mol) and Src kinase (ΔG = −10.2 kcal/mol) , mediated by:

  • Hydrogen bonding between the carboxamide and enzyme active sites.

  • π-Stacking of the thienyl group with hydrophobic pockets.

  • Electrostatic interactions involving the nitro group .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Table 1: Melting Points and Spectral Data of Selected Analogs
Compound ID N-Phenyl Substituent Melting Point (°C) Key IR/NMR Features Reference
Target (Hypothetical) 4-NO₂
Compound 9 4-Br 241–242 N-H (3463 cm⁻¹), C=O (1731 cm⁻¹)
Compound 12 4-Br-2-NO₂ 253–254 C≡N (2215 cm⁻¹), NO₂ (1520 cm⁻¹)
Compound 14 4-I 236–238 C-F (1130 cm⁻¹), I-C (600 cm⁻¹)
Compound 16 4-F Trifluoromethyl (1130–1180 cm⁻¹)

The 4-nitrophenyl group in the target compound is expected to exhibit a higher melting point than halogenated analogs due to stronger intermolecular interactions (e.g., dipole-dipole) . Nitro groups also induce distinct NMR shifts, such as deshielded aromatic protons (δ 8.2–8.5 ppm) .

Structure–Activity Relationship (SAR) Trends

Electron-Withdrawing Groups (EWGs): Nitro (NO₂): Enhances binding to hydrophobic pockets (e.g., in FOXM1) but may reduce solubility . Trifluoromethyl (CF₃): Improves metabolic stability and membrane permeability .

Methoxy (OCH₃) : Reduces cytotoxicity but may decrease target affinity compared to EWGs .

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step reactions starting with substituted thieno[2,3-b]pyridine precursors. Key steps include:

  • Condensation reactions : Cyclization of amino-thiophene derivatives with nitriles or formamide under reflux conditions (e.g., 200°C in formamide) .
  • Substitution reactions : Introduction of the 4-nitrophenyl group via carboxamide coupling using activating agents like EDCI/HOBt .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (yields: 46–94%) .

Characterization :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and coupling constants (e.g., aromatic protons at δ 7.8–8.2 ppm for nitrophenyl groups) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₂F₃N₃O₃S₂: 488.03; observed: 488.05) .
  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., C–C bond length: 1.43 Å in thieno-pyridine core) .

Q. How is the compound structurally distinguished from related thieno[2,3-b]pyridine derivatives?

Key structural features include:

  • Trifluoromethyl group : Electron-withdrawing effect alters electron density, confirmed by ¹⁹F NMR (δ -62 ppm) .
  • Thienyl and nitrophenyl substituents : UV-Vis spectra show λₘₐ₃ at 340 nm due to extended conjugation .
  • Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize the planar conformation, observed in single-crystal studies .

Advanced Questions

Q. How can synthetic protocols be optimized for higher yield and purity?

  • Reaction conditions : Prolonged reflux (24–48 hrs) improves cyclization efficiency .
  • Catalysts : Use of Pd/C or CuI accelerates coupling reactions (yield increase: ~15%) .
  • Purification : Reverse-phase HPLC reduces impurities (purity >98%) .
  • Data-driven optimization : Design of Experiments (DoE) models correlate temperature and solvent polarity with yield .

Q. What methodologies validate biological activity against targets like FOXM1 or Epac1?

  • FOXM1 inhibition :
  • Western blotting : Treat MDA-MB-231 cells (24 hrs, 10 µM compound), lyse, and probe with FOXM1 monoclonal antibody (1:1000). Quantify band intensity using ImageJ .
  • IC₅₀ determination : Dose-response curves (0.1–50 µM) analyzed via GraphPad Prism (reported IC₅₀: 2.3 µM) .
    • Epac1 modulation :
  • Cardiomyocyte assays : Measure anti-hypertrophic effects in rat H9c2 cells treated with β-adrenergic agonists (e.g., isoproterenol). Use qPCR for hypertrophy markers (ANP, BNP) .

Q. How should contradictory results in biological assays be resolved?

  • Statistical validation : Apply Abbott’s formula for efficacy (% control = 100×(X−Y)/X) to normalize against untreated samples .
  • Error analysis : Calculate probable errors (PE) for replicates. Differences >3×PE are significant (p<0.05) .
  • Orthogonal assays : Confirm FOXM1 inhibition via siRNA knockdown or CRISPR-Cas9 KO models .

Q. What structure-activity relationship (SAR) insights guide derivative design?

  • Electron-withdrawing groups : Nitro and trifluoromethyl groups enhance FOXM1 binding (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for methyl derivatives) .
  • Thienyl vs. phenyl substituents : Thienyl improves solubility (LogP: 3.1 vs. 4.2 for phenyl) without compromising activity .
  • Carboxamide linker : Replacement with ester reduces stability (t₁/₂: 8 hrs vs. 24 hrs for carboxamide) .

Q. What analytical methods assess stability under varying conditions?

  • Thermal stability : TGA/DSC reveals decomposition at 220°C (ΔH = 180 J/g) .
  • Photostability : Expose to UV light (254 nm, 48 hrs); HPLC tracks degradation products (e.g., nitroso derivatives) .
  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C, 7 days); LC-MS detects hydrolysis of the carboxamide group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(4-nitrophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
3-amino-N-(4-nitrophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

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